molecular formula C9H5ClFNO B3066479 6-Chloro-3-Fluoro-2-hydroxyquinoline CAS No. 834883-95-3

6-Chloro-3-Fluoro-2-hydroxyquinoline

Cat. No. B3066479
CAS RN: 834883-95-3
M. Wt: 197.59 g/mol
InChI Key: XVXGOCHABDMVBP-UHFFFAOYSA-N
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Description

6-Chloro-3-Fluoro-2-hydroxyquinoline is a chemical compound with the molecular formula C9H5ClFNO and a molecular weight of 197.59 . It is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloro-3-Fluoro-2-hydroxyquinoline, has been a subject of numerous studies. Various synthesis protocols have been reported in the literature, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-Fluoro-2-hydroxyquinoline is characterized by a quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of chlorine and fluorine atoms in the structure introduces additional properties to the compound.


Chemical Reactions Analysis

Quinoline derivatives, including 6-Chloro-3-Fluoro-2-hydroxyquinoline, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have been discussed .

Mechanism of Action

While the specific mechanism of action for 6-Chloro-3-Fluoro-2-hydroxyquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit various biological activities. They have been used as scaffolds for drug discovery and play a major role in the field of medicinal chemistry . For instance, some quinoline derivatives have shown antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities .

Future Directions

Quinoline derivatives, including 6-Chloro-3-Fluoro-2-hydroxyquinoline, continue to be a subject of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .

properties

IUPAC Name

6-chloro-3-fluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXGOCHABDMVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479781
Record name 6-Chloro-3-Fluoro-2-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-Fluoro-2-hydroxyquinoline

CAS RN

834883-95-3
Record name 6-Chloro-3-Fluoro-2-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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